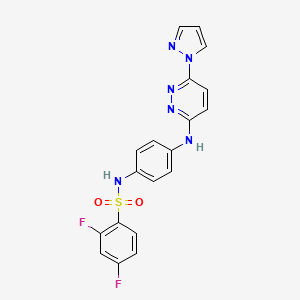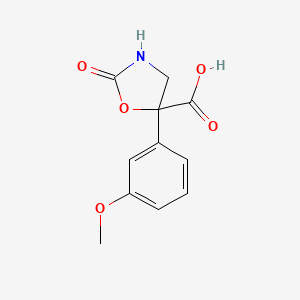
N-cyclohexyl-N-methyl-7H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-cyclohexyl-N-methyl-7H-purin-6-amine” is a chemical compound that belongs to the class of purine nucleosides. It has a molecular formula of C12H17N5 and an average mass of 231.297 Da .
Molecular Structure Analysis
The InChI code for N-Methyl-7H-purin-6-amine, a related compound, is 1S/C6H7N5/c1-7-5-4-6 (10-2-8-4)11-3-9-5/h2-3H,1H3, (H2,7,8,9,10,11) . This information can be used to infer the structure of “this compound”.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthetic Applications in Organic Chemistry
N-cyclohexyl-N-methyl-7H-purin-6-amine and its derivatives are central to novel synthetic routes and methodologies in organic chemistry. For example, research by H. Roggen and L. Gundersen on the synthesis, tautomerism, and alkylation of N-methoxy-9-methyl-9H-purin-6-amines shows the compound's utility in producing various substituted purines through N-methylation and chlorine displacement reactions. These processes are essential for creating bioactive molecules with potential therapeutic applications (Roggen & Gundersen, 2008).
Catalytic Activities and Ligand Design
The compound's framework is instrumental in developing ligand systems for catalytic activities. S. Kuhlmann et al. explored bis(diphenylphosphino)amine (PNP) ligands with cyclohexyl substituents for ethylene tetramerization catalysis. This research highlights how structural modifications of the N-cyclohexyl moiety can significantly impact catalytic selectivity and efficiency, demonstrating the compound's relevance in designing industrially relevant catalysts (Kuhlmann et al., 2007).
Enhancing Polymerization Processes
In polymer science, the structural motifs of this compound are utilized to improve polymerization techniques and material properties. For instance, Katalin Devaine-Pressing et al. studied the copolymerization of cyclohexene oxide and carbon dioxide catalyzed by chromium(III) amino-bis(phenolato) complexes. Their work underscores the role of similar structural frameworks in developing environmentally friendly polymerization processes, contributing to the synthesis of polycarbonates with specific properties (Devaine-Pressing et al., 2015).
Applications in Medicinal Chemistry
The research on synthetic intermediates and bioactive molecule development points to the compound's significant role in medicinal chemistry. The synthesis and biological activity studies of 2-substituted agelasine analogs by H. Roggen et al. illustrate how modifications in the purine ring can lead to variations in biological activity against cancer cell lines and infectious agents. This highlights the compound's potential as a scaffold for developing new therapeutic agents (Roggen et al., 2011).
Safety and Hazards
properties
IUPAC Name |
N-cyclohexyl-N-methyl-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c1-17(9-5-3-2-4-6-9)12-10-11(14-7-13-10)15-8-16-12/h7-9H,2-6H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPJIMVEOOWKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=NC3=C2NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-sulfonic acid amide](/img/structure/B2467781.png)
![[2-(Oxan-4-yl)-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2467782.png)
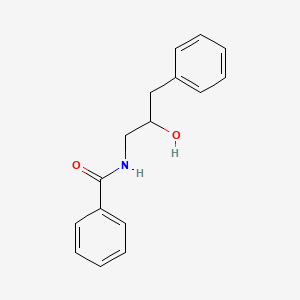
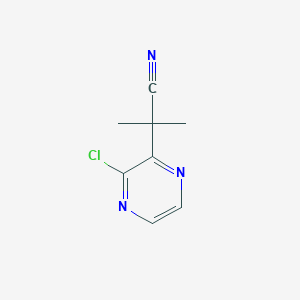

![N-(benzo[d][1,3]dioxol-5-yl)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2467790.png)
![2-(4-chlorophenoxy)-N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide](/img/structure/B2467791.png)
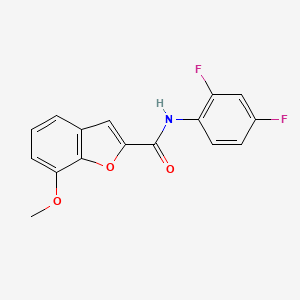

![3-(3-chlorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2467796.png)
